2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a fused oxazole-furan core, substituted with a 4-methoxyphenoxymethyl group and a piperidin-1-yl moiety. Its molecular formula is estimated as C₂₃H₂₃N₃O₅, with a molecular weight of approximately 421.45 g/mol. The compound’s structural complexity arises from the synergistic integration of:
- A furan ring linked to a 4-methoxyphenoxy group via a methyl bridge.
- An oxazole ring substituted with a nitrile group and a piperidine ring.
These functional groups confer distinct electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors implicated in cancer, inflammation, or microbial infections .
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-25-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)20-23-18(13-22)21(28-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGUXABUVLILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and oxazole intermediates separately, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may yield primary amines .
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The piperidin-1-yl group offers conformational flexibility, contrasting with rigid piperazine or benzoyl-substituted analogues, which may reduce off-target interactions .
Amino Group Variations: Ethylamino or furan-2-ylmethylamino substituents (e.g., ) exhibit stronger hydrogen-bonding capabilities, favoring antimicrobial activity. The target compound’s nitrile group instead prioritizes electrophilic reactivity, useful in covalent inhibitor design .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 5-(Ethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-oxazole | 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-oxazole |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 6 | 5 | 7 |
- The target compound’s higher LogP (3.2) suggests enhanced cell permeability but may limit bioavailability.
- Fewer rotatable bonds compared to piperazine derivatives indicate improved conformational rigidity, favoring target selectivity .
Biological Activity
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile , designated by the CAS number 941969-04-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. The structure features a furan ring, an oxazole moiety, and a piperidine group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 941969-04-6 |
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with oxazole and piperidine moieties have shown promising results against various cancer cell lines. For instance, studies on related compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : The presence of the methoxyphenoxy group may enhance anti-inflammatory effects, as seen in related derivatives that modulate inflammatory pathways.
- Antimicrobial Effects : Some derivatives have exhibited antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific cellular targets involved in cell proliferation and inflammation. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules, potentially influencing signaling pathways related to cancer progression and inflammatory responses.
Antitumor Activity
A study involving structurally similar oxazole derivatives reported that certain compounds effectively inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to either agent alone .
Anti-inflammatory Effects
In another investigation, derivatives containing piperidine were evaluated for their anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that modifications to the piperidine structure could enhance anti-inflammatory properties .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. The incorporation of various substituents on the phenyl ring has been shown to significantly affect biological activity:
| Compound Variant | Antitumor Activity (IC50 µM) | Anti-inflammatory Activity (Reduction in IL-6 %) |
|---|---|---|
| Base Compound | 15 | 30 |
| 4-Methoxyphenoxy Variant | 10 | 45 |
| Piperidine Substituted Variant | 8 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
